molecular formula C17H18ClNO3 B4066197 N-(2-chlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

N-(2-chlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B4066197
M. Wt: 319.8 g/mol
InChI Key: FQRYPWPKUXICNA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide, also known as CPT, is a synthetic compound with potential biological and pharmacological applications. CPT belongs to the family of camptothecin analogs and is known for its anticancer properties.

Scientific Research Applications

Fluorescence Quenching Studies

Studies have investigated the fluorescence quenching of carboxamide compounds by various agents in different solvents. For instance, research on (E)-N-(3-Chlorophenyl)-2-(3,4,5-trimethoxybenzylideneamino)-4,5,6,7 tetrahydrobenzo[b]thiophene-3-carboxamide [ENCTTTC] explored solvent effects on fluorescence quenching, indicating applications in understanding quenching mechanisms and developing fluorescence-based sensors or assays (Patil et al., 2012).

Isocyanate Carboxamide Intermediate Studies

Research involving isocyanate carboxamide intermediates, such as the reaction of 3-arylimino-2-indolinones leading to quinazolinediones, highlights applications in synthetic organic chemistry for developing pharmaceuticals or organic materials with specific biological activities (Azizian et al., 2000).

Synthesis of Polyamides

Research on the synthesis of polyamides and their properties, including studies on stereoregular polyamides derived from L-tartaric acid, demonstrates applications in material science, particularly for creating polymers with specific mechanical and thermal properties. Such materials can be used in various industries, including textiles, plastics, and composites (Bou et al., 1994).

Antifouling and Antibacterial Properties

Some carboxamide derivatives have been explored for their antifouling and antibacterial properties, indicating potential applications in medical devices, water treatment, and coatings to prevent biofilm formation and microbial growth (Kumar et al., 2008).

properties

IUPAC Name

N-(2-chlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-15(2)16(3)8-9-17(15,13(21)12(16)20)14(22)19-11-7-5-4-6-10(11)18/h4-7H,8-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRYPWPKUXICNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC=CC=C3Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
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N-(2-chlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 3
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N-(2-chlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 4
N-(2-chlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-chlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 6
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N-(2-chlorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

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